Welcome to the BenchChem Online Store!
molecular formula C12H6ClNO2 B8431292 8-chloro-5H-chromeno[2,3-b]pyridin-5-one

8-chloro-5H-chromeno[2,3-b]pyridin-5-one

Cat. No. B8431292
M. Wt: 231.63 g/mol
InChI Key: SFSWTHUKMYYFFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08034940B2

Procedure details

A mixture of (E)-3-(dimethylamino)acrylaldehyde (3.26 g, 32.9 mmol), the product from Step 1 (5.00 g, 25.3 mmol) and acetic acid (7.24 mL, 127 mmol) in DMF (40 mL) was heated to 120° C. for 48 h and cooled to room temperature. Ethyl acetate (400 mL) was added and the mixture washed with saturated NaHCO3 (40 mL), water (40 mL), brine (40 mL), dried (MgSO4) and concentrated. The residue was purified by flash column chromatography (silica, 10-40% ethyl acetate in hexanes) to provide 8-chloro-5H-chromeno[2,3-b]pyridin-5-one (600 mg, 10%). MS (ES+) m/z: 232 (M+H).
Quantity
3.26 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
7.24 mL
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
400 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CN(C)/[CH:3]=[CH:4]/[CH:5]=O.[Cl:8][C:9]1[CH:14]=[CH:13][C:12]([C:15](=[O:19])[CH2:16][C:17]#[N:18])=[C:11](F)[CH:10]=1.C(O)(=[O:23])C.C(OCC)(=O)C>CN(C=O)C>[Cl:8][C:9]1[CH:10]=[C:11]2[C:12]([C:15](=[O:19])[C:16]3[C:17]([O:23]2)=[N:18][CH:3]=[CH:4][CH:5]=3)=[CH:13][CH:14]=1

Inputs

Step One
Name
Quantity
3.26 g
Type
reactant
Smiles
CN(/C=C/C=O)C
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=CC(=C(C=C1)C(CC#N)=O)F
Name
Quantity
7.24 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
400 mL
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the mixture washed with saturated NaHCO3 (40 mL), water (40 mL), brine (40 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography (silica, 10-40% ethyl acetate in hexanes)

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C2C(C=3C(=NC=CC3)OC2=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 600 mg
YIELD: PERCENTYIELD 10%
YIELD: CALCULATEDPERCENTYIELD 10.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.